molecular formula C26H41Cl5N5O10PS B612238 Canfosfamide Hydrochloride CAS No. 439943-59-6

Canfosfamide Hydrochloride

Cat. No.: B612238
CAS No.: 439943-59-6
M. Wt: 823.9 g/mol
InChI Key: NECZZOFFLFZNHL-XVGZVFJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

TER-286 is synthesized through a series of chemical reactions involving glutathione and other reagents. The synthetic route typically involves the activation of glutathione S-transferase P1-1, which then induces the formation of an anticancer alkylating agent and a glutathione derivative . Industrial production methods for TER-286 are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings.

Chemical Reactions Analysis

TER-286 undergoes several types of chemical reactions, including:

    Oxidation: TER-286 can be oxidized to form various oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: TER-286 can participate in substitution reactions, particularly with nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

TER-286 has a wide range of scientific research applications, including:

    Chemistry: It is used to study the mechanisms of glutathione S-transferase activation and the formation of anticancer agents.

    Biology: TER-286 is used to investigate the role of glutathione in cellular processes and apoptosis.

    Medicine: It is primarily used in cancer research to study its effects on tumor cells and its potential as a therapeutic agent.

    Industry: TER-286 is used in the development of new anticancer drugs and therapies

Mechanism of Action

TER-286 exerts its effects by being activated by glutathione S-transferase P1-1, which then produces an anticancer alkylating agent and a glutathione derivative. This activation leads to the inhibition of the catalytic kinase activity of DNA-dependent protein kinase, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

TER-286 is unique in its activation by glutathione S-transferase P1-1 and its ability to produce an anticancer alkylating agent. Similar compounds include other glutathione analogues and prodrugs that are activated by glutathione S-transferase, such as:

Properties

CAS No.

439943-59-6

Molecular Formula

C26H41Cl5N5O10PS

Molecular Weight

823.9 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C26H40Cl4N5O10PS.ClH/c27-8-12-34(13-9-28)46(42,35(14-10-29)15-11-30)45-16-17-47(43,44)18-21(32-22(36)7-6-20(31)25(38)39)24(37)33-23(26(40)41)19-4-2-1-3-5-19;/h1-5,20-21,23H,6-18,31H2,(H,32,36)(H,33,37)(H,38,39)(H,40,41);1H/t20-,21-,23+;/m0./s1

InChI Key

NECZZOFFLFZNHL-XVGZVFJZSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)[C@H](CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CC[C@@H](C(=O)O)N.Cl

SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CCC(C(=O)O)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CCC(C(=O)O)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TLK286;  TLK-286;  TLK 286;  TER286;  TER-286;  TER286;  Canfosfamide HCl;  US brand name: TELCYTA.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Canfosfamide Hydrochloride
Reactant of Route 2
Canfosfamide Hydrochloride
Reactant of Route 3
Canfosfamide Hydrochloride
Reactant of Route 4
Canfosfamide Hydrochloride
Reactant of Route 5
Canfosfamide Hydrochloride
Reactant of Route 6
Canfosfamide Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.